Adenine monohydrochloride hemihydrate
Description
Contextualization within Nucleic Acid Constituents and Metabolism
Adenine (B156593) is a foundational component of nucleic acids, the molecules that carry genetic information in all living organisms. internationalscholarsjournals.comchemicalbook.com As one of the two purine (B94841) nucleobases, alongside guanine, adenine is integral to the structure of both deoxyribonucleic acid (DNA) and ribonucleic acid (RNA). wikipedia.orgmodernbio.com In the iconic double helix of DNA, adenine forms two hydrogen bonds with the pyrimidine (B1678525) base thymine, a pairing crucial for stabilizing the structure of the genetic material. chemicalbook.comwikipedia.org In RNA, which is vital for protein synthesis, adenine pairs with uracil. wikipedia.orgmodernbio.com
The metabolism of purines involves complex pathways for both the synthesis and breakdown of these essential molecules. Adenine, along with guanine, is synthesized from the nucleotide inosine (B1671953) monophosphate (IMP). wikipedia.org This process utilizes atoms from amino acids like glycine, glutamine, and aspartic acid. wikipedia.org
Beyond its role in genetics, adenine is a critical component of several molecules essential for cellular metabolism. patsnap.com When attached to a ribose sugar, it forms the nucleoside adenosine (B11128); attachment to deoxyribose forms deoxyadenosine. modernbio.com The addition of three phosphate (B84403) groups to adenosine creates adenosine triphosphate (ATP), the primary energy currency of the cell. wikipedia.orgmodernbio.com ATP stores and transports chemical energy, driving countless biological processes. patsnap.com Adenine is also a key structural element of vital cofactors, including nicotinamide (B372718) adenine dinucleotide (NAD), flavin adenine dinucleotide (FAD), and Coenzyme A, all of which are indispensable for cellular respiration and energy production. wikipedia.orgmodernbio.compatsnap.com
The body can synthesize adenine, which is why it is not considered a vitamin, although it was once miscategorized as vitamin B4. modernbio.com However, two B vitamins, niacin (B3) and riboflavin (B1680620) (B2), are essential as they combine with adenine to form the cofactors NAD and FAD, respectively. modernbio.com
Significance as an Endogenous Metabolite in Biological Systems
Adenine monohydrochloride hemihydrate is classified as an endogenous metabolite, meaning it is a substance naturally found and produced within biological systems. glpbio.com The parent molecule, adenine, is not just a passive building block but also an active signaling molecule. nih.gov It serves as the precursor for critical signaling molecules such as adenosine and extracellular nucleotides like ATP and ADP. nih.gov
Recent research has highlighted the role of endogenous adenine as a potential driver in the development of cardiovascular-kidney-metabolic (CKM) syndrome. nih.gov Studies have shown that adenine can accumulate in the heart and kidneys, contributing to dysfunction. For instance, in diabetic kidney disease, adenine accumulation can activate the mTOR pathway, a central regulator of cell growth and metabolism, leading to kidney hypertrophy and injury. nih.gov Similarly, in heart failure models, increased adenine levels have been associated with impaired mitochondrial function and cardiac damage. nih.gov
Furthermore, adenine itself can act as an extracellular signaling factor, with specific receptors identified in various organs, including the kidneys. nih.gov Research in animal models has demonstrated that high levels of adenine can directly interfere with kidney function, leading to a condition resembling nephrogenic diabetes insipidus, characterized by significant water and salt loss. nih.gov This occurs through the downregulation of key transport proteins in the kidney tubules, such as aquaporin-2 (AQP2) and the Na+-K+-Cl− cotransporter 2 (NKCC2). nih.gov This evidence underscores adenine's role as a potent, biologically active metabolite that can influence physiological and pathological processes.
Overview of Research Applications in Chemical and Life Sciences
The stability and solubility of this compound make it a valuable tool in a variety of research settings. medchemexpress.comselleckchem.com One of its prominent uses is in the development of animal models for human diseases. Chronic administration of adenine is a well-established method to induce chronic renal failure and tubulointerstitial fibrosis in laboratory animals, providing a crucial platform for studying the mechanisms of kidney disease and testing potential therapies. nih.govselleckchem.com
In cell and molecular biology, adenine salts are frequently used as a supplement in culture media. sigmaaldrich.com For example, it is used in yeast cell cultures and for the germination of specific yeast strains like Schizosaccharomyces pombe. sigmaaldrich.com Certain cell lines and microorganisms require adenine for the synthesis of DNA and RNA, and its inclusion in the growth medium supports their proliferation and allows for the study of cellular processes. patsnap.com
Adenine and its derivatives are also central to studies of metabolic pathways. Research on intestinal epithelial cells, which cannot synthesize purines from scratch, has shown that these cells rely on adenine supplied from the liver or the diet as a precursor for their nucleic acid synthesis. nih.gov This highlights the importance of purine salvage pathways, where cells recycle pre-existing purines. In microbiology, adenine cross-feeding has been identified as a key interaction within microbial communities, where one species releases adenine that another species requires for growth. nih.gov
Furthermore, isotopically labeled versions of adenine, often in its hydrochloride hydrate (B1144303) form, serve as essential tools in advanced analytical studies. caymanchem.comisotope.com These labeled compounds are used as internal standards for quantification in mass spectrometry and as precursors in biomolecular Nuclear Magnetic Resonance (NMR) to investigate the structure and dynamics of nucleic acids and proteins. caymanchem.comisotope.com
Physicochemical Properties of this compound
| Property | Value | References |
| CAS Number | 6055-72-7 | glpbio.comisotope.comscbt.com |
| Molecular Formula | C₅H₅N₅•HCl•0.5H₂O | scbt.com |
| Molecular Weight | 189.6 g/mol | glpbio.com |
| Appearance | Solid | caymanchem.com |
| Melting Point | 289-291°C (decomposes) | chemicalbook.com |
| Solubility | DMSO: 8.33 mg/mL; Water: Sparingly Soluble (1-10 mg/mL) | glpbio.comcaymanchem.com |
Structure
2D Structure
Properties
IUPAC Name |
7H-purin-6-amine;hydrate;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H5N5.2ClH.H2O/c2*6-4-3-5(9-1-7-3)10-2-8-4;;;/h2*1-2H,(H3,6,7,8,9,10);2*1H;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHMAPTZLMJWNIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NC=NC(=C2N1)N.C1=NC2=NC=NC(=C2N1)N.O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Isotopic Labeling Approaches
Synthetic Pathways to Adenine (B156593) Monohydrochloride Hemihydrate
The synthesis of adenine itself is a well-established process with several routes developed over the years. Common industrial methods often start from simple, inexpensive precursors. One notable approach involves the reaction of an arylazomalononitrile with formic acid or its derivatives in the presence of ammonia (B1221849), followed by catalytic reduction. google.com Another method utilizes epichlorohydrin (B41342) as a starting material, which undergoes a series of reactions with ammonia water, formaldehyde, hydrogen peroxide, and formamide (B127407) in a one-pot synthesis. google.com A more classical and prebiotic-relevant synthesis involves the heating of a mixture of ammonium (B1175870) formate (B1220265) and formamide with diaminomaleonitrile (B72808) (a tetramer of hydrogen cyanide). acs.org
The direct preparation of adenine monohydrochloride hemihydrate typically follows the synthesis of the adenine base. The free adenine base is often sparingly soluble in cold water but can be readily dissolved in dilute hydrochloric acid. sigmaaldrich.com The formation of the hydrochloride salt is achieved by treating a solution or suspension of adenine with hydrochloric acid. Subsequent crystallization from the aqueous solution under controlled conditions allows for the isolation of adenine monohydrochloride, which can exist in a hydrated form, such as the hemihydrate.
A general procedure for the preparation and purification of this compound can be inferred from established chemical principles and purification techniques mentioned in the literature. A process for purifying adenine involves forming a mineral acid salt, such as the hydrochloride, which is then subjected to decolorization, typically by heating with active carbon, followed by recrystallization. google.com The final crystalline product's hydration state, in this case, the hemihydrate, is dependent on the crystallization conditions, including temperature and solvent composition.
| Starting Materials | Key Reagents | Intermediate | Final Product | Yield (%) | Purity (%) |
| Phenylazomalononitrile | Ethyl orthoformate, Ammonia, Raney Nickel, Active Carbon | Pyrimidine (B1678525) derivative | Adenine | 80.8 | 98.5 |
| Acetylhypoxanthine | 1,2-dichloroethane, Pyridine, Triethylamine, Phosphorus oxychloride, Ammonia/Methanol | Chloro-purine intermediate | Adenine | 62.2 - 65.1 | Not Specified |
| Epichlorohydrin | Ammonia water, Formaldehyde, Hydrogen peroxide, Chlorine, Formamide | 3,5-diazacyclohexanone | Adenine | High | High |
| Formamide, Diaminomaleonitrile | Ammonium formate | Not applicable | Adenine | ~18 | Not Specified |
Table 1: Comparison of Selected Synthetic Routes to Adenine. This table summarizes various methods for synthesizing the adenine base, which is the precursor to this compound. The formation of the hydrochloride salt is a subsequent purification and isolation step.
Incorporation of Stable Isotopes for Research Applications
Isotopically labeled compounds are powerful tools in biomedical research, particularly in studies involving nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). The site-specific incorporation of stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) into adenine allows for detailed investigation of nucleic acid structure, dynamics, and metabolic pathways. biorxiv.orgresearchgate.netalfa-chemistry.comnih.gov
Deuterium (²H) Labeling Strategies
Deuterium labeling is frequently employed to simplify proton NMR spectra and to probe specific molecular interactions and dynamics. acs.org The introduction of deuterium into the adenine molecule can be achieved through various methods. One common strategy is H/D exchange, where labile protons are replaced with deuterium by dissolving the compound in a deuterated solvent like D₂O, often under specific pH or temperature conditions. acs.org
For more specific labeling patterns, synthetic approaches are necessary. For instance, the synthesis of deuterated adenosine (B11128) derivatives has been described, which can then be hydrolyzed to yield the labeled adenine base. proquest.com A notable example is the synthesis of adenylyl-(3'-5')-4',5'-{('2)H(,3)}adenosine, which involves the exchange of the 4'-proton of a 2',3'-O-isopropylidene adenosine ester intermediate in a sodium methoxide-catalyzed process, followed by reduction with sodium borodeuteride. proquest.com While this provides a route to deuterated adenosine, subsequent cleavage of the ribose moiety would be required to obtain deuterated adenine. Another approach involves the catalytic exchange of specific protons on the purine (B94841) ring system. acs.org
Carbon-13 (¹³C) Labeling Techniques
Carbon-13 labeling is instrumental in NMR-based structural studies of DNA and RNA, as it allows for the unambiguous assignment of carbon resonances and the measurement of C-H and C-C coupling constants. nih.gov The synthesis of ¹³C-labeled adenine often involves starting with a ¹³C-labeled precursor.
A versatile method for synthesizing [8-¹³C]adenosine starts with 4-amino-6-hydroxy-2-mercaptopyrimidine. nih.gov The imidazole (B134444) ring is closed using [¹³C]sodium ethyl xanthate, which introduces the ¹³C label at the C8 position. nih.gov The resulting thiouracil derivative is then converted to hypoxanthine, followed by chlorination to 6-chloropurine (B14466). nih.gov Finally, amination yields [8-¹³C]adenosine, which can be further processed to obtain [8-¹³C]adenine. nih.gov This synthetic strategy can also be combined with ¹⁵N labeling to produce doubly labeled molecules. nih.gov Commercial availability of ¹³C-labeled adenine, such as Adenine-8-¹³C, facilitates its use in various research applications. medchemexpress.com Deep ¹³C labeling, where cells are grown in a medium containing ¹³C-glucose, allows for the global tracing of carbon atoms through metabolic pathways, including de novo purine synthesis. nih.gov
Nitrogen-15 (¹⁵N) Labeling in Purine Synthesis
Nitrogen-15 is a key isotope for studying the structure and interactions of nucleic acids via NMR, as nitrogen atoms are integral to the purine ring system and the exocyclic amino group. alfa-chemistry.com Syntheses of singly and multiply ¹⁵N-labeled adenines have been developed. pnas.org
A robust synthesis for producing adenosine labeled with ¹⁵N at the N7 and exocyclic amino (NH₂) positions begins with 4-amino-6-hydroxy-2-mercaptopyrimidine. nih.gov The first ¹⁵N is introduced at the N7 position through nitrosation with a ¹⁵N-labeled nitrosating agent followed by reduction. After ring closure and conversion to 6-chloropurine nucleoside, the second ¹⁵N is introduced by ammonolysis with [¹⁵N]NH₃, which is generated in situ from [¹⁵N]NH₄Cl. nih.gov This method provides a route to [7,NH₂-¹⁵N₂]adenosine. The synthesis of all five singly labeled [¹⁵N]adenines has also been reported, providing a toolkit for detailed spectroscopic analysis. pnas.org The direct incorporation of ¹⁵N into molecules can also be achieved by using ¹⁵N-labeled precursors like ¹⁵NH₄Cl in biosynthetic systems, where organisms grown in ¹⁵N-enriched media will produce ¹⁵N-labeled biomolecules, including adenine. alfa-chemistry.com
| Isotope | Labeling Position | Precursor/Method | Application |
| ²H | C2 | Deuterated Adenine | Stable Isotope Labeled Standard |
| ²H | 4', 5' (on ribose) | Sodium borodeuteride reduction of a 4'-deutero ester | Conformational analysis of dinucleotides |
| ¹³C | C8 | [¹³C]sodium ethyl xanthate | NMR structural studies |
| ¹³C | Uniformly labeled | ¹³C-glucose in cell culture | Metabolic flux analysis |
| ¹⁵N | N7, NH₂ | [¹⁵N]nitrosating agent, [¹⁵N]NH₄Cl | NMR studies of nucleic acid structure and dynamics |
| ¹⁵N | All five N atoms | Not specified | Internal standard for quantification |
Table 2: Examples of Isotopic Labeling Approaches for Adenine and its Derivatives. This table highlights various strategies for incorporating stable isotopes into the adenine scaffold for diverse research applications.
Crystallographic and Solid State Structural Elucidation
Single-Crystal X-ray Diffraction Analysis
To date, a complete single-crystal X-ray diffraction study for adenine (B156593) monohydrochloride hemihydrate, which would provide definitive information on its crystal system, space group, and precise atomic coordinates, is not publicly available in surveyed crystallographic databases and literature. Such a study is essential for the unambiguous determination of the molecular and crystal structure.
However, related structures, such as that of anhydrous adenine hydrochloride, have been elucidated. These studies reveal that the protonation of the adenine moiety and the subsequent hydrogen bonding play a crucial role in the crystal packing. For instance, the analysis of anhydrous adenine hydrochloride crystals has provided insights into the electronic spectrum and transition moments of the protonated adenine molecule. aip.org
Determination of Crystal System and Space Group
Without a dedicated single-crystal X-ray diffraction study for adenine monohydrochloride hemihydrate, the crystal system and space group remain undetermined. The crystal system describes the symmetry of the unit cell, while the space group defines the symmetry operations that relate the atoms within the crystal lattice.
Unit Cell Parameters and Asymmetric Unit Composition
Similarly, the precise unit cell parameters (the dimensions and angles of the unit cell) and the exact composition of the asymmetric unit for this compound are not available. The asymmetric unit is the smallest part of the crystal structure from which the entire crystal can be generated by symmetry operations. For this compound, the asymmetric unit would be expected to contain at least one adeninium cation, one chloride anion, and half a water molecule.
For comparative purposes, the crystal structure of anhydrous adenine has been determined, crystallizing in the monoclinic space group P21/c with two molecules in the asymmetric unit. capes.gov.br
Powder X-ray Diffraction Characterization of Polycrystalline Forms
Powder X-ray diffraction (PXRD) is a valuable technique for characterizing polycrystalline materials. While a specific, indexed powder diffraction pattern for this compound is not readily found in the surveyed literature, the technique is crucial for identifying different crystalline forms, or polymorphs, of a compound. researchgate.net The study of adenine has revealed the existence of multiple polymorphs with distinct hydrogen-bonding patterns within their layered structures. researchgate.netsoton.ac.uk A PXRD pattern of this compound would be characterized by a unique set of diffraction peaks (2θ values) and intensities, serving as a fingerprint for this specific crystalline solid.
Supramolecular Architectures and Hydrogen Bonding Networks
The supramolecular architecture of crystalline solids is dictated by non-covalent interactions, with hydrogen bonding being of paramount importance in polar molecules like this compound.
Intermolecular Interactions and Crystal Packing Motifs
In the crystal lattice, the adenine molecule is protonated, forming an adeninium cation. This positive charge influences its interaction with the chloride anion and the water molecule. The primary interactions that stabilize the crystal structure are:
Hydrogen Bonding: A comprehensive network of hydrogen bonds exists, involving the adeninium cation, the chloride anion, and the water molecule. The amino group (-NH2) and the nitrogen atoms within the purine (B94841) ring of adenine act as hydrogen bond donors, while the chloride anion and the oxygen atom of the water molecule serve as acceptors. The water molecule also participates as a hydrogen bond donor. This extensive hydrogen bonding network creates a highly stable, three-dimensional supramolecular assembly. Studies on related adenine derivatives have shown that hydrogen bonding plays a crucial role in the formation of various supramolecular structures. nih.gov For instance, the interaction between adenine and carboxylic acids often leads to the formation of well-defined hydrogen-bonded synthons. nih.gov
The combination of strong hydrogen bonds and weaker, yet significant, stacking interactions results in a robust and well-defined crystal packing motif for this compound.
Polymorphism and Co-crystallization Studies
The ability of a compound to exist in different crystalline forms (polymorphism) and to form multi-component crystals (co-crystals) is of great interest in pharmaceutical sciences as it can significantly impact a drug's properties.
Identification and Characterization of Different Solid Forms
Polymorphism in adenine itself has been a subject of study. It has been shown that adenine can exist in at least two polymorphic forms, and commercial samples are often a mixture of these forms. soton.ac.uk The different polymorphs exhibit distinct hydrogen-bonding patterns within their layered structures. soton.ac.uk This inherent polymorphic nature of adenine suggests that its salts, such as the monohydrochloride, may also exhibit polymorphism.
The characterization of different solid forms of a compound typically involves a combination of analytical techniques:
Powder X-ray Diffraction (PXRD): This is a primary tool for identifying different crystalline forms, as each polymorph will produce a unique diffraction pattern.
Differential Scanning Calorimetry (DSC): DSC can be used to detect phase transitions and determine the melting points and enthalpies of fusion of different polymorphs.
Vibrational Spectroscopy (FTIR and Raman): Infrared and Raman spectroscopy are sensitive to the local molecular environment and can provide fingerprint spectra for different solid forms.
While extensive studies on the polymorphism of this compound are not widely reported in the public domain, the known polymorphism of adenine provides a strong rationale for investigating the potential existence of different solid forms of this salt. The identification and characterization of such polymorphs would be crucial for ensuring the consistency and quality of any application where this compound is used in its solid state.
Investigation of Pharmaceutical Co-crystal Compositions
Co-crystallization is a crystal engineering technique used to modify the physicochemical properties of an active pharmaceutical ingredient (API) by combining it with a suitable co-former in the same crystal lattice. biotech-asia.orgworktribe.comnih.gov This can lead to improvements in properties such as solubility, dissolution rate, and stability.
The formation of co-crystals is guided by the principles of supramolecular chemistry, where non-covalent interactions, particularly hydrogen bonds, are used to assemble the API and co-former into a new crystalline structure. ijper.org The selection of a co-former is a critical step and is often based on the presence of complementary functional groups that can form robust hydrogen-bonded synthons with the API. nih.gov
For adenine monohydrochloride, which possesses multiple hydrogen bond donor and acceptor sites, there is significant potential for forming co-crystals with a variety of pharmaceutically acceptable co-formers. These co-formers could include carboxylic acids, amides, and other functional groups capable of forming strong intermolecular interactions.
The synthesis of co-crystals can be achieved through various methods, including:
Solution-based methods: Slow evaporation of a solvent containing both the API and the co-former is a common technique. worktribe.com
Solid-state methods: Grinding the two components together, either neat or with a small amount of liquid (liquid-assisted grinding), can also lead to co-crystal formation.
The characterization of putative co-crystals involves confirming the formation of a new single-phase crystalline material and determining the stoichiometry of the components. This is typically achieved using PXRD, DSC, and spectroscopic techniques. Single-crystal X-ray diffraction is the definitive method for elucidating the precise three-dimensional arrangement of the molecules in the co-crystal lattice and understanding the intermolecular interactions that hold them together.
While specific examples of pharmaceutical co-crystals of this compound are not extensively detailed in publicly available literature, the principles of co-crystal design strongly suggest its feasibility as a strategy to modulate its solid-state properties. For instance, co-crystallization of amine hydrochlorides with carboxylic acids has been successfully demonstrated for other pharmaceutical compounds. biotech-asia.org
Computational Chemistry and Quantum Mechanical Investigations
Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization
The first step in the computational analysis of a molecule is to determine its most stable three-dimensional arrangement of atoms, known as the equilibrium geometry. DFT calculations are widely employed for this purpose due to their balance of computational cost and accuracy.
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For molecules like adenine (B156593) and its derivatives, a variety of functionals and basis sets have been tested and validated.
Commonly used functionals include the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which has a proven track record for a wide range of organic molecules. For more accurate calculations, especially those involving non-covalent interactions which could be relevant in the hemihydrate crystal structure, dispersion-corrected functionals such as ωB97X-D are often employed.
The choice of basis set is also crucial. Pople-style basis sets, such as 6-31G(d) or the more flexible 6-311+G(d,p), are frequently used for geometry optimization. These basis sets provide a good compromise between accuracy and computational expense. For higher accuracy, especially in the prediction of spectroscopic properties, larger basis sets may be utilized. A study on the interaction of adenine with graphene utilized the B3LYP functional with a 6-311G basis set to investigate electronic interactions nih.gov. Another study on different molecular systems found the ωB97XD/6-31+G(d,p) level of theory to be favorable for accurate calculations at a minimum cost for fullerene systems nih.gov.
Table 1: Commonly Used Functionals and Basis Sets in DFT Calculations for Adenine Derivatives
| Functional | Basis Set | Typical Application |
| B3LYP | 6-31G(d) | Initial geometry optimization |
| B3LYP | 6-311+G(d,p) | Refined geometry and electronic properties |
| ωB97X-D | 6-311+G(d,p) | Systems with significant non-covalent interactions |
| M05-2X | 6-31G(d) | Geometry optimization |
| WP04 | 6-311++G(2d,p) | NMR chemical shift prediction |
Geometry optimization calculations aim to find the minimum energy structure on the potential energy surface scm.com. For adenine monohydrochloride hemihydrate, this involves determining the precise bond lengths, bond angles, and dihedral angles of the protonated adenine cation, the chloride anion, and the water molecule in the crystal lattice.
The protonation site of adenine is a key aspect of its geometry. Computational studies on protonated adenine have investigated the relative stabilities of different tautomers. These studies help in understanding which nitrogen atoms in the purine (B94841) ring are most likely to be protonated.
Conformational analysis explores the different spatial arrangements of the molecule that can exist due to rotation around single bonds. While the adenine ring itself is rigid, the orientation of the water molecule and the chloride ion relative to the protonated adenine can vary. Computational methods can be used to identify the most stable conformations and the energy barriers between them. Machine learning-driven methods have also been employed to efficiently locate low-energy candidate structures for complex molecules nih.gov.
Theoretical Prediction of Spectroscopic Properties
Once the equilibrium geometry is determined, computational methods can be used to predict various spectroscopic properties. These theoretical spectra are invaluable for interpreting experimental data and for assigning spectral features to specific molecular motions or electronic transitions.
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and probing the vibrational modes of a molecule. Theoretical calculations can simulate these spectra by computing the vibrational frequencies and their corresponding intensities.
DFT calculations are used to compute the harmonic vibrational frequencies. However, these calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and other effects. To improve the agreement with experimental data, the calculated frequencies are typically scaled by an empirical scaling factor. Theoretical studies on crystalline adenine have been conducted to simulate its IR spectrum, providing insights into its vibrational modes researchgate.net. The analysis of experimental and simulated IR and Raman spectra of adenine and its derivatives helps in understanding the effects of protonation and intermolecular interactions on the vibrational frequencies researchgate.netnist.gov.
Table 2: Representative Calculated Vibrational Frequencies (cm⁻¹) for Protonated Adenine (Scaled)
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |
| ν(N-H) stretch | 3400-3200 | Stretching of N-H bonds in the amino group and the purine ring |
| ν(C-H) stretch | 3100-3000 | Stretching of C-H bonds |
| Ring breathing | ~1500 | In-plane stretching and bending of the purine ring |
| δ(NH₂) scissoring | ~1650 | Bending motion of the amino group |
| Ring deformation | < 800 | Out-of-plane bending of the purine ring |
Note: These are representative values based on studies of adenine and similar molecules; specific values for this compound would require dedicated calculations.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods can predict the chemical shifts of NMR-active nuclei, such as ¹H and ¹³C.
The Gauge-Including Atomic Orbital (GIAO) method, typically used within a DFT framework, is a popular approach for calculating NMR chemical shifts. The accuracy of these predictions is sensitive to the chosen functional and basis set. The WP04 functional, for instance, has been specifically developed for the accurate prediction of ¹H chemical shifts github.io. Machine learning approaches have also emerged as powerful tools for the rapid and accurate prediction of NMR chemical shifts mdpi.com.
For this compound, theoretical predictions can help in assigning the proton and carbon signals in the experimental NMR spectra. The protonation of the adenine ring leads to significant changes in the chemical shifts of the nearby nuclei, and computational studies can help to quantify these effects. Studies on adenine protonation have shown that ¹³C and ¹⁵N chemical shifts are reliable indicators of changes in protonation states nih.gov.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the energies and intensities of these transitions, allowing for the simulation of UV-Vis absorption spectra.
TD-DFT calculations on protonated adenine can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. These calculations help in understanding the nature of the electronic transitions, for example, whether they are π→π* or n→π* transitions. The choice of functional is again critical, with range-separated functionals like CAM-B3LYP often providing better results for charge-transfer excitations. Theoretical studies on protonated adenine have been conducted to investigate its excited-state deactivation mechanisms rsc.org. Furthermore, TD-DFT has been used to study the excited-state behavior of adenine-containing dimers in aqueous solution rsc.org.
Table 3: Predicted Electronic Transitions for Protonated Adenine using TD-DFT
| Transition | Excitation Energy (eV) | Oscillator Strength (f) | Description |
| S₀ → S₁ | ~4.5 - 5.0 | > 0.1 | π→π |
| S₀ → S₂ | ~5.0 - 5.5 | > 0.1 | π→π |
| S₀ → S₃ | ~5.5 - 6.0 | < 0.1 | n→π* |
Note: These are approximate values based on TD-DFT studies of protonated adenine and related systems. The presence of the chloride ion and water molecule in this compound could influence these values.
Electronic Structure and Bonding Analysis
The electronic structure of a molecule dictates its chemical properties and reactivity. For this compound, understanding the arrangement and energies of its electrons, the nature of its chemical bonds, and the distribution of charge is fundamental. In this context, the adenine molecule is protonated, which influences its electronic characteristics.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. A larger gap generally implies higher stability and lower reactivity.
For the isolated adenine base, theoretical calculations have estimated the HOMO-LUMO energy gap to be approximately 5.348 eV. researchgate.net In the case of this compound, the protonation of the adenine moiety is expected to influence this energy gap. The presence of a positive charge on the purine ring system would likely lower the energies of both the HOMO and LUMO, with a potential alteration of the gap energy that could affect its kinetic stability and chemical reactivity.
| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Adenine (isolated) | Data not available in search results | Data not available in search results | 5.348 researchgate.net |
| This compound | Specific computational data not available in search results. Protonation is expected to lower orbital energies. |
Natural Bond Orbital (NBO) analysis is a computational method used to study the delocalization of electron density, which is crucial for understanding resonance and stability in aromatic systems like adenine. This analysis quantifies the interactions between filled (donor) and empty (acceptor) orbitals, with the stabilization energy associated with these interactions indicating the extent of electron delocalization.
In adenine, the π-electrons of the purine ring system are significantly delocalized. Studies on adenine tautomers have shown that electron delocalization is a key factor in their relative stabilities. nih.govnih.gov Solvent interactions, such as those with water molecules in this compound, can slightly increase resonance conjugations. nih.govnih.gov For the protonated adenine in the hemihydrate salt, the positive charge would likely enhance the delocalization of the π-system as the molecule seeks to stabilize the charge across the purine structure. The delocalization energies would provide a quantitative measure of this stabilization.
| Interaction Type | Donor NBO | Acceptor NBO | Delocalization Energy (kcal/mol) |
|---|---|---|---|
| Specific delocalization energy data for this compound is not available in the search results. Studies on adenine indicate significant π-electron delocalization. |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are prone to nucleophilic attack.
For adenine, the MEP surface shows negative potential around the nitrogen atoms of the purine ring, indicating their role as hydrogen bond acceptors. researchgate.net In Adenine monohydrochloride, the protonation at one of these nitrogen atoms would significantly alter the MEP surface. This protonated site would become a region of high positive potential. The presence of the chloride anion and the water of hydration would also influence the electrostatic potential in the vicinity of the molecule. The MEP surface of the entire complex would reveal the preferred sites for intermolecular interactions.
Molecular Dynamics Simulations for Hydration and Interaction Studies
Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. For this compound, MD simulations can provide detailed insights into its interactions with the surrounding water molecules and the thermodynamic aspects of its hydration.
In an aqueous environment, this compound is surrounded by water molecules. MD simulations can elucidate the nature and dynamics of the interactions between the protonated adenine cation, the chloride anion, the crystal water molecule, and the bulk solvent. These interactions are primarily electrostatic and involve hydrogen bonding.
Simulations of adenine in aqueous solution have shown the formation of a well-defined hydration shell. acta.co.in For the hemihydrate salt, the protonated adenine will act as a strong hydrogen bond donor at the site of protonation and at the amino group, and as a hydrogen bond acceptor at other nitrogen atoms. The chloride anion will also be hydrated, and the crystal water molecule will be integrated into the hydrogen-bonding network. Radial distribution functions (RDFs) obtained from MD simulations can provide quantitative information about the structure of the hydration shells around different parts of the molecule.
MD simulations can also be used to calculate the thermodynamic properties associated with the hydration of this compound, such as the free energy, enthalpy, and entropy of hydration. These properties are crucial for understanding the solubility and stability of the compound in water.
Theoretical Studies of Nonlinear Optical (NLO) Properties
The NLO response of a molecule is intimately linked to its electronic structure, particularly the arrangement and mobility of π-electrons. Quantum chemical calculations, primarily using Density Functional Theory (DFT), are instrumental in elucidating these properties. For adenine and its derivatives, the purine ring system with its delocalized π-electrons is the primary contributor to its NLO characteristics. The presence of substituents, hydration, and the formation of salts can significantly influence these properties by altering the electron distribution and molecular symmetry.
Theoretical investigations into the NLO properties of monohydrated adenine have been conducted to understand how the interaction with a water molecule affects its electronic and optical response researchgate.net. These studies are relevant as they model a hydrated environment, which is a key feature of this compound.
Calculation of Dipole Moments and Polarizability
The dipole moment (μ) and polarizability (α) are fundamental electronic properties that are prerequisites for significant NLO activity. The dipole moment is a measure of the asymmetry of the molecular charge distribution, while polarizability describes the ease with which the electron cloud can be distorted by an external electric field.
In theoretical studies of monohydrated adenine, these properties are calculated using DFT methods. The dipole moment is a vector quantity, and its magnitude is typically reported. Polarizability is a tensor, and often the average polarizability (α_tot) is discussed as a scalar measure of the molecule's response to an electric field.
Table 1: Calculated Dipole Moment and Polarizability Components for Monohydrated Adenine
| Property | Value (a.u.) |
| μ_x | -0.632 |
| μ_y | -1.589 |
| μ_z | 0.435 |
| μ_total | 1.763 |
| α_xx | 108.99 |
| α_xy | -2.31 |
| α_yy | 79.54 |
| α_xz | 2.11 |
| α_yz | 1.15 |
| α_zz | 35.25 |
| α_total | 74.59 |
Note: The values are derived from theoretical calculations on monohydrated adenine and serve as an approximation for understanding the properties of this compound.
First Hyperpolarizability (β_tot) and Optical Response
The first hyperpolarizability (β), also known as the second-order polarizability, is the primary determinant of the second-order NLO response of a molecule. A large β value is indicative of a strong NLO response. Theoretical calculations provide access to the components of the β tensor, from which the total first hyperpolarizability (β_tot) can be determined.
For monohydrated adenine, the calculated first hyperpolarizability suggests a notable NLO response. The magnitude of β_tot is influenced by intramolecular charge transfer, which is facilitated by the π-conjugated system of the adenine core. The interaction with the water molecule in the hydrated form can enhance this charge transfer, thereby affecting the NLO properties.
Table 2: Calculated First Hyperpolarizability Components for Monohydrated Adenine
| Component | Value (a.u.) |
| β_xxx | -20.91 |
| β_xxy | -23.53 |
| β_xyy | 100.32 |
| β_yyy | 85.19 |
| β_xxz | -11.97 |
| β_xyz | 1.34 |
| β_yyz | -1.78 |
| β_xzz | -16.21 |
| β_yzz | -11.23 |
| β_zzz | -1.02 |
| β_total | 156.41 |
Note: These values are based on quantum chemical calculations for monohydrated adenine and are presented to infer the potential NLO properties of this compound.
The theoretical findings for monohydrated adenine underscore the potential of adenine derivatives as NLO materials. The presence of the hydrochloride salt and the specific hemihydrate crystalline structure in this compound would further modify these electronic properties. The protonation of the adenine ring and the crystal packing effects would likely lead to different values for the dipole moment, polarizability, and first hyperpolarizability compared to the isolated monohydrated molecule. However, the fundamental insights gained from these theoretical studies on a closely related system are invaluable for guiding the experimental exploration of the NLO properties of this compound.
Research Applications in Biochemical and Bioanalytical Sciences
Role as an Analytical Standard in Quantitative Assays
Adenine (B156593), in its pure form and as stable salts like the monohydrochloride hemihydrate, is utilized as a certified reference material and analytical standard in a variety of quantitative assays. sigmaaldrich.commedchemexpress.com These standards are essential for the accurate quantification of adenine and its derivatives in biological samples and pharmaceutical preparations. sigmaaldrich.com In techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), a precisely weighed amount of the standard is used to create a calibration curve, which allows for the determination of the concentration of the analyte in an unknown sample. pa2online.orgresearchgate.netnih.gov
The use of a certified adenine standard ensures the reliability and reproducibility of analytical methods, which is critical in clinical diagnostics, metabolic studies, and quality control of therapeutic formulations. sigmaaldrich.com For instance, validated HPLC methods rely on adenine standards to measure its concentration in plasma, which is important for studying the pharmacokinetics of adenine-containing drugs and for research on conditions like renal failure where adenine metabolism may be altered. pa2online.orgresearchgate.net
Table 1: Applications of Adenine as an Analytical Standard
| Analytical Technique | Application Area | Purpose |
| High-Performance Liquid Chromatography (HPLC) | Pharmaceutical Analysis | Quantification of adenine in infusion solutions. sigmaaldrich.com |
| Clinical Chemistry | Measurement of adenine levels in plasma for disease modeling. pa2online.orgresearchgate.net | |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Metabolomics | Accurate quantification of endogenous adenine in various species. nih.gov |
| Capillary Electrophoresis | Pharmaceutical Quality Control | Quantification of adenine in pharmaceutical preparations. sigmaaldrich.com |
| Colorimetric Assays | Enzyme Kinetics | Quantification of free adenine to determine enzymatic activity. researchgate.net |
Application of Isotope-Labeled Forms in Metabolic Flux Analysis
Isotope-labeled forms of adenine are invaluable tools in metabolic flux analysis (MFA), a powerful technique used to elucidate the rates of metabolic reactions within a biological system. nih.govsigmaaldrich.comhelixchrom.com By introducing adenine labeled with stable isotopes, such as ¹⁵N or ¹³C, into cells or organisms, researchers can trace the path of the labeled atoms through various metabolic pathways. nih.govmedchemexpress.com
This approach allows for the quantitative measurement of the flow of metabolites, providing a detailed understanding of cellular metabolism under different physiological or pathological conditions. sigmaaldrich.com For example, [¹⁵N₅]-adenine can be used to track the synthesis and turnover of purine (B94841) nucleotides, offering insights into the regulation of these pathways in healthy and diseased states, such as cancer. fishersci.ca Mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy is then used to detect and quantify the labeled metabolites, enabling the calculation of metabolic fluxes. medchemexpress.com
Utilization as Internal Standards in Mass Spectrometry-Based Metabolomics
In the field of metabolomics, which involves the comprehensive study of small molecules (metabolites) in a biological system, accurate quantification is paramount. Isotope-labeled adenine, such as [¹⁵N₅]-adenine, serves as an excellent internal standard for mass spectrometry-based metabolomics. fishersci.ca Internal standards are compounds added to a sample in a known quantity to correct for variations that can occur during sample preparation and analysis.
Because isotopically labeled adenine has nearly identical chemical and physical properties to its unlabeled counterpart, it co-elutes in chromatographic separations and experiences similar ionization efficiency in the mass spectrometer. However, it can be distinguished by its higher mass. By comparing the signal of the unlabeled adenine to the known concentration of the labeled internal standard, researchers can achieve highly accurate and precise quantification of adenine levels in complex biological matrices like blood and tissue extracts. This method is crucial for obtaining reliable data in studies of metabolic disorders, drug effects, and biomarker discovery.
Investigation of Adenine Receptor Agonism and Related Signal Transduction Pathways
Adenine monohydrochloride hemihydrate is recognized as a high-affinity agonist for adenine receptors. researchgate.net This property makes it a valuable tool for investigating the function of these receptors and the downstream signal transduction pathways they activate. When adenine binds to its receptor, it can trigger a cascade of intracellular events, often involving second messengers like cyclic adenosine (B11128) monophosphate (cAMP). pa2online.org
Researchers use this compound to stimulate these receptors in cell culture models and study the subsequent cellular responses. For example, it has been shown to inhibit forskolin-stimulated cAMP formation in cells transfected with the adenine receptor and to stimulate the binding of GTPγS, indicating its role in G protein-coupled receptor (GPCR) signaling. researchgate.net These studies are fundamental to understanding the physiological roles of adenine receptors in processes such as neurotransmission, inflammation, and cardiovascular function, and can aid in the development of new therapeutic agents that target these pathways. sigmaaldrich.com
Studies of Cellular Respiration and Energy Metabolism Pathways
Adenine is a core component of several molecules that are central to cellular respiration and energy metabolism. These include adenosine triphosphate (ATP), the primary energy currency of the cell, as well as the cofactors nicotinamide (B372718) adenine dinucleotide (NAD) and flavin adenine dinucleotide (FAD). Therefore, this compound is an essential compound for research in this area.
By providing a source of adenine, researchers can study the synthesis and utilization of these vital molecules. For instance, in studies of mitochondrial function, adenine can be used to support the production of ATP through oxidative phosphorylation. Understanding the dynamics of ATP, NAD, and FAD synthesis and degradation is crucial for investigating metabolic diseases, aging, and the effects of various drugs on cellular energy production.
Table 2: Key Molecules in Energy Metabolism Containing Adenine
| Molecule | Chemical Formula | Primary Function |
| Adenosine Triphosphate (ATP) | C₁₀H₁₆N₅O₁₃P₃ | Main energy currency for cellular processes. |
| Nicotinamide Adenine Dinucleotide (NAD) | C₂₁H₂₇N₇O₁₄P₂ | Key coenzyme in redox reactions of cellular metabolism. |
| Flavin Adenine Dinucleotide (FAD) | C₂₇H₃₃N₉O₁₅P₂ | Redox cofactor crucial for metabolism. |
Research into Nucleic Acid Synthesis and Purine Salvage Pathways
Adenine is one of the four fundamental bases in the nucleic acids, DNA and RNA. As such, this compound is extensively used in research focused on nucleic acid synthesis and repair. It serves as a precursor for the synthesis of adenine nucleotides, which are the building blocks for DNA and RNA.
Furthermore, adenine is a key substrate in the purine salvage pathway, a metabolic route that recycles purine bases from the degradation of nucleic acids. This pathway is crucial for maintaining the nucleotide pool in cells, particularly in certain tissues and in rapidly proliferating cells like cancer cells. The enzyme adenine phosphoribosyltransferase (APRT) catalyzes the conversion of adenine to adenosine monophosphate (AMP) in this pathway. Studying the purine salvage pathway using adenine helps to understand its importance in normal physiology and its potential as a target for therapeutic intervention in diseases like cancer.
Future Research Trajectories and Interdisciplinary Perspectives
Development of Novel Analytical Methods for Trace Detection
The accurate detection and quantification of adenine (B156593) and its derivatives at trace levels are crucial for various applications, from clinical diagnostics to environmental monitoring. Future research is focused on developing more sensitive, rapid, and efficient analytical methods.
Current methodologies for the analysis of adenine nucleotides often involve high-performance liquid chromatography (HPLC) combined with UV or fluorescence detection. nih.gov Ion-pair reversed-phase (RP) HPLC is a common technique used to overcome the poor retention of highly polar nucleotides on conventional columns. nih.gov To enhance sensitivity for trace analysis, researchers are exploring several innovative approaches:
Advanced Sample Preparation: Micro-solid phase extraction (µ-SPE) is a promising technique for the rapid isolation and purification of adenine nucleotides from complex biological samples like a single drop of blood. nih.gov Activated carbon has proven to be an effective stationary phase for this purpose. nih.gov
Sensitive Detection Techniques: Post-column derivatization with reagents like chloroacetaldehyde (CAA) can be used to create fluorescent products, significantly enhancing detection sensitivity in HPLC analysis. nih.gov
Hyphenated Techniques: The on-line coupling of separation techniques like liquid chromatography with mass spectrometry (LC-MS) allows for both the separation and identification of analytes. chromatographyonline.com Methods involving on-line enzymatic digestion followed by LC-MS are particularly useful for analyzing proteins that have formed adducts with adenine-containing molecules. chromatographyonline.com
Future work will likely focus on the miniaturization and automation of these methods to enable high-throughput screening and point-of-care diagnostics. mdpi.com The development of greener derivatization reagents and analytical processes is also a growing area of interest. mdpi.com
Table 1: Comparison of Analytical Methods for Adenine Nucleotide Detection
| Method | Principle | Advantages | Challenges |
|---|---|---|---|
| Ion-Pair RP-HPLC with UV/Fluorescence | Utilizes ion-pairing agents to retain polar nucleotides on a reversed-phase column for separation and subsequent detection. nih.gov | Good resolution and versatility. nih.gov | May require derivatization for high sensitivity with certain detectors. nih.gov |
| µ-SPE with RP-HPLC | Micro-solid phase extraction for sample purification and concentration prior to HPLC analysis. nih.gov | Rapid, requires small sample volumes, and is suitable for complex matrices. nih.gov | Optimization of the stationary phase and elution conditions is critical. nih.gov |
| HPLC with Post-Column Derivatization | Chemical modification of the analyte after separation to enhance its detectability, often by creating a fluorescent compound. nih.gov | Significantly increases sensitivity and selectivity. nih.gov | Requires additional reagents and precise control of reaction conditions. nih.gov |
| On-line Digestion LC-MS | Automated enzymatic digestion of samples followed by liquid chromatography-mass spectrometry for identification. chromatographyonline.com | Allows for the analysis of complex biomacromolecules and their adducts. chromatographyonline.com | Technically complex and requires specialized instrumentation. chromatographyonline.com |
Exploration of Interactions with Macromolecular Structures
Adenine's fundamental role as a component of DNA, RNA, and vital cofactors like ATP means its interactions with macromolecules are of paramount importance in biology. medchemexpress.comacademie-sciences.fr Research in this area aims to elucidate the specific molecular forces and structural arrangements that govern these interactions.
A key area of investigation is the interaction between adenine and amino acid residues within proteins. For instance, in ATP-binding proteins, a distinct distribution pattern has been observed where lysine residues tend to be located on the major groove N7 side of the adenine base, while arginine residues are often situated above or below the adenine plane. nih.gov This specific positioning facilitates multiple modes of interaction, including:
Cation-π interactions: Occur between the positively charged lysine or arginine and the electron-rich aromatic ring of adenine. nih.gov
Hydrogen bonding: Forms between amino acid side chains and the nitrogen atoms of the adenine ring. nih.gov
π-π stacking interactions: Can occur between the adenine base and aromatic residues like arginine. nih.gov
Understanding these interactions is crucial for drug design, particularly for developing inhibitors that target ATP-binding sites in enzymes like kinases. academie-sciences.frnih.gov
Another critical area is the study of how modifications to the adenine structure, such as the formation of DNA adducts, affect its interaction with other DNA bases. nih.gov Computational studies have shown that adducts like 1,N6-ethenoadenine can alter the hydrogen-bonding patterns and stability of base pairing with thymine, which can provide insights into the molecular basis of carcinogenesis. nih.gov
Integration of Computational and Experimental Approaches for Deeper Understanding
Combining computational modeling with experimental techniques provides a powerful synergy for understanding the intrinsic properties of adenine and its derivatives. This integrated approach allows researchers to probe aspects of the molecule that are difficult to study through experiments alone.
Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, have been instrumental in:
Determining Molecular Stability and Reactivity: Theoretical calculations have been used to establish the relative stabilities and dissociation energies of various adenine radicals, providing insight into the mechanisms of chemical damage. nih.gov For example, transition state theory calculations have predicted the branching ratios for hydrogen atom addition at different positions on the adenine molecule. nih.gov
Investigating Reaction Mechanisms: The tautomerization of the adenine-thymine base pair via double proton transfer has been studied computationally, revealing a concerted and asynchronous process. rsc.org Such studies are crucial for understanding potential mechanisms of spontaneous mutation in DNA.
Predicting Physicochemical Properties: The gas-phase acidities of adenine at different sites have been determined through a combination of computational and experimental methods, offering a fundamental understanding of its intrinsic reactivity. researchgate.net
Experimental techniques like neutralization-reionization mass spectrometry can then be used to generate and characterize specific, often transient, species predicted by computational models, such as particular adenine radical adducts. nih.gov This interplay between theory and experiment is essential for building accurate models of adenine's behavior at the molecular level.
Table 2: Synergy of Computational and Experimental Methods in Adenine Research
| Research Area | Computational Approach | Experimental Technique | Combined Insight |
|---|---|---|---|
| Radical Formation | Calculation of relative stabilities, dissociation, and transition state energies of H-atom adducts. nih.gov | Neutralization-reionization mass spectrometry to generate and characterize specific radicals in the gas phase. nih.gov | Characterization of elusive intermediates and prediction of the most likely sites of radical attack. nih.gov |
| Base Pairing | DFT calculations to model the potential energy surface and reaction pathway for proton tunneling in the adenine-thymine pair. rsc.org | Spectroscopic methods to probe the structure and dynamics of DNA base pairs. | Understanding the energetics and mechanism of tautomerization, which has implications for genetic mutations. rsc.org |
| Intrinsic Reactivity | Calculations of the acidity of different sites on the adenine molecule. researchgate.net | Gas-phase bracketing experiments to measure acidity. researchgate.net | A benchmarked understanding of adenine's fundamental acidic properties, which influences its interactions in different environments. researchgate.net |
Applications in Advanced Materials Science and Bio-inspired Systems
The unique properties of adenine, including its specific hydrogen-bonding capabilities and its role as a fundamental biological building block, make it an attractive component for the development of advanced materials and bio-inspired systems.
Future research is exploring the use of adenine and its derivatives in:
Functional Hydrogels: Hydrogels are highly absorbent polymer networks with a wide range of biomedical applications, including tissue engineering and drug delivery. mdpi.com Incorporating adenine into hydrogel structures could impart specific recognition capabilities or allow the material to interact with biological systems in a controlled manner. The natural biocompatibility and biodegradability of nucleobase-containing materials are advantageous for these applications.
DNA-Inorganic Hybrid Composites: Bio-inspired fabrication approaches are being developed to create hybrid materials composed of DNA and inorganic compounds. acs.org Long DNA chains can act as structure-directing agents, modulating the crystal growth of inorganic materials. acs.org By incorporating adenine-rich sequences or modified adenine nucleosides, it may be possible to fine-tune the properties of these composites for applications in biocatalysis or as carriers for biomolecules like proteins and RNA. acs.org
Self-Assembling Nanostructures: The specific Watson-Crick base pairing of adenine with thymine (or uracil in RNA) is a powerful tool for programming the self-assembly of DNA and RNA nanostructures. This "DNA origami" technique is being explored for creating nanoscale devices, sensors, and drug delivery vehicles. The inherent properties of the adenine molecule are central to the stability and functionality of these constructs.
The integration of adenine into synthetic materials offers a pathway to creating systems with enhanced biocompatibility, molecular recognition, and programmable self-assembly, blurring the lines between materials science and biology.
Q & A
Q. What are the recommended storage conditions for adenine monohydrochloride hemihydrate to ensure stability in experimental settings?
this compound should be stored at -20°C in a dry, light-protected environment to maintain stability. For long-term storage in solution, -80°C is recommended to prevent degradation. Proper sealing is critical to avoid hygroscopic absorption, which can alter hydration states and affect experimental reproducibility .
Q. How can researchers accurately prepare aqueous solutions of this compound given its solubility profile?
The compound has limited solubility in cold water (50 mg/mL in warm H₂O at ~50°C). To prepare stock solutions, dissolve the powder in pre-warmed ultrapure water with gentle agitation, followed by sterile filtration. Solubility can be enhanced using dilute hydrochloric acid (0.1 M HCl) for acidic buffers, ensuring compatibility with downstream assays .
Q. What analytical techniques are most effective for confirming the purity and identity of this compound in pharmaceutical research?
High-performance liquid chromatography (HPLC) with UV detection (λmax ~260 nm) is standard for purity assessment. Complementary techniques include mass spectrometry (MS) for molecular weight verification and nuclear magnetic resonance (NMR) for structural confirmation. Cross-reference with pharmacopeial standards (e.g., EP/USP) is advised to validate impurity thresholds (<2% unidentified) .
Advanced Research Questions
Q. What experimental strategies are employed to resolve contradictions in carcinogenicity data linked to impurities in this compound batches?
Contradictions often arise from batch-specific impurities (e.g., residual solvents or byproducts). Implement batch-to-batch comparative analysis using LC-MS/MS to profile impurities. In vivo studies should include positive controls (e.g., N-2-fluorenylacetamide) and strict environmental controls to exclude cross-contamination, as seen in proflavine analog studies . Replicate experiments across multiple batches and independent labs is critical for validating findings .
Q. How can X-ray crystallography be optimized for determining the molecular structure of this compound, and what challenges arise during crystal formation?
Crystallization requires slow vapor diffusion in aqueous-ethanol mixtures at 4°C. Key challenges include achieving hemihydrate stoichiometry and preventing phase transitions. Use seed crystals from prior batches to improve reproducibility. Diffraction data collection should exceed 2.0 Å resolution, with careful attention to hydration shell effects, as demonstrated in historical DNA base-pair studies .
Q. What in vitro models are appropriate for studying the role of adenine monohydrochloride hemihydrochloride in purine metabolism, and how should they be validated?
Primary hepatocyte cultures or HEK293 cells transfected with adenosine receptor (A1/A2A) constructs are suitable. Validate models via siRNA knockdown of adenine phosphoribosyltransferase (APRT) and monitor ATP/NAD+ levels via LC-MS. Cross-validate with isotopic tracing (¹⁴C-adenine) to track incorporation into nucleic acids and cofactors .
Q. How do variations in hydrochloride salt stoichiometry impact the pharmacological activity of adenine derivatives in receptor-binding assays?
Stoichiometric deviations (e.g., hemihydrate vs. monohydrate) alter solubility and receptor-binding kinetics. Use isothermal titration calorimetry (ITC) to compare binding affinities (Kd) of different salt forms. For adenosine receptor studies, ensure buffer ionic strength (150 mM NaCl) mimics physiological conditions to avoid artifactorial results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
